molecular formula C8H8BrN3O2 B13055782 7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one

7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13055782
M. Wt: 258.07 g/mol
InChI Key: QWJZUCVNTSLOQT-UHFFFAOYSA-N
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Description

7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromine atom at the 7th position, a propyl group at the 3rd position, and an isoxazolo[4,5-D]pyridazin-4(5H)-one core structure, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a brominated pyridazine derivative with a propyl-substituted isoxazole can yield the target compound through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one stands out due to its specific combination of a bromine atom, a propyl group, and an isoxazolo[4,5-D]pyridazin-4(5H)-one core.

Properties

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

7-bromo-3-propyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C8H8BrN3O2/c1-2-3-4-5-6(14-12-4)7(9)10-11-8(5)13/h2-3H2,1H3,(H,11,13)

InChI Key

QWJZUCVNTSLOQT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC2=C1C(=O)NN=C2Br

Origin of Product

United States

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